An In-depth Technical Guide to the Chemical Properties of 1-amino-2,3-dihydro-1H-inden-4-ol
An In-depth Technical Guide to the Chemical Properties of 1-amino-2,3-dihydro-1H-inden-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-amino-2,3-dihydro-1H-inden-4-ol is a unique bicyclic primary amine and phenol. This molecule holds potential as a scaffold in medicinal chemistry due to its structural rigidity and the presence of key functional groups. Aminoindane derivatives have shown significant activity as modulators of various biological targets, including sphingosine-1-phosphate (S1P) receptors. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-amino-2,3-dihydro-1H-inden-4-ol, a plausible synthetic route with detailed experimental protocols, and an examination of the relevant biological signaling pathways associated with analogous structures.
Chemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | Calculated |
| Molecular Weight | 149.19 g/mol | PubChem[1][2][3] |
| Appearance | Predicted: Off-white to light yellow solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |
| pKa (amino group) | Predicted: ~9-10 | N/A |
| pKa (hydroxyl group) | Predicted: ~10-11 | N/A |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H-NMR | Aromatic protons (δ 6.5-7.5 ppm), benzylic methine proton (δ ~4.0-4.5 ppm), aliphatic methylene protons (δ 2.0-3.5 ppm), amine and hydroxyl protons (broad singlets, variable chemical shift) |
| ¹³C-NMR | Aromatic carbons (δ 110-150 ppm), benzylic methine carbon (δ ~50-60 ppm), aliphatic methylene carbons (δ ~20-40 ppm) |
| IR Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (medium, ~3300-3400 cm⁻¹, may show two bands for primary amine), C-H aromatic stretch (>3000 cm⁻¹), C-H aliphatic stretch (<3000 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹) |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 149. Common fragments may include loss of NH₃ (m/z 132), loss of H₂O (m/z 131), and cleavage of the five-membered ring. |
Experimental Protocols
A plausible synthetic route to 1-amino-2,3-dihydro-1H-inden-4-ol involves a two-step process starting from a commercially available precursor, 4-hydroxy-1-indanone. The first step would be the synthesis of 4-hydroxy-1-indanone, followed by reductive amination to yield the target compound.
Synthesis of 4-hydroxy-1-indanone
A method for the industrial production of 4-hydroxy-1-indanone has been described, involving the hydrolysis of dihydrocoumarin followed by cyclization.[4]
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Reaction: Dihydrocoumarin is hydrolyzed in the presence of an acid catalyst to yield an intermediate, which is then cyclized using a strong acid to form 4-hydroxy-1-indanone.
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Reagents and Solvents: Dihydrocoumarin, hydrochloric acid, polyphosphoric acid, strong acid resin.
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Procedure:
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Dihydrocoumarin is reacted with 6M hydrochloric acid at 100°C for 3-5 hours.
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After cooling, the resulting solid intermediate is filtered, washed with water, and dried.
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The intermediate is then subjected to a cyclization reaction with polyphosphoric acid and a strong acid resin catalyst to yield 4-hydroxy-1-indanone.[4]
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Reductive Amination of 4-hydroxy-1-indanone
This protocol is a general procedure for the reductive amination of a ketone to a primary amine using ammonia and a reducing agent.[5][6][7]
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Reaction: 4-hydroxy-1-indanone is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.
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Reagents and Solvents: 4-hydroxy-1-indanone, ammonia (in methanol or as ammonium acetate), sodium cyanoborohydride (or another suitable reducing agent like sodium triacetoxyborohydride), methanol, acetic acid (catalyst).
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Procedure:
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Dissolve 4-hydroxy-1-indanone in methanol in a round-bottom flask equipped with a magnetic stir bar.
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Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
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Add a catalytic amount of acetic acid to facilitate imine formation.
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
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Slowly add sodium cyanoborohydride to the reaction mixture in portions.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by the careful addition of water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure 1-amino-2,3-dihydro-1H-inden-4-ol.
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Mandatory Visualizations
Synthetic Workflow
Caption: Plausible two-step synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol.
Biological Signaling Pathway
Aminoindane derivatives have been investigated as modulators of sphingosine-1-phosphate (S1P) receptors.[1][2][8][9] The drug Ozanimod, which contains a related structural moiety, is an S1P receptor agonist. The following diagram illustrates the general S1P signaling pathway that could be modulated by compounds like 1-amino-2,3-dihydro-1H-inden-4-ol.
Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.
Conclusion
1-amino-2,3-dihydro-1H-inden-4-ol presents an interesting scaffold for the development of novel therapeutics. While direct experimental data is limited, this guide provides a solid foundation based on the properties of analogous compounds, a plausible and detailed synthetic route, and a relevant biological context. The information presented herein should serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of 1-amino-2,3-dihydro-1H-inden-4-ol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 5. gctlc.org [gctlc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Ozanimod - Wikipedia [en.wikipedia.org]
